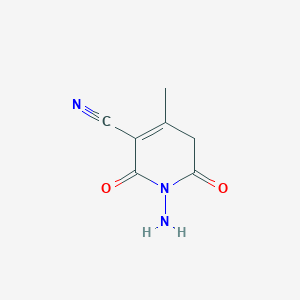![molecular formula C18H34O6 B14246064 [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol CAS No. 351354-35-3](/img/structure/B14246064.png)
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol is a complex organic compound characterized by its unique structure, which includes two six-membered dioxane rings and two primary alcohol groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol typically involves multi-step organic reactions. One common method includes the reaction of octane-1,8-diol with formaldehyde and an acid catalyst to form the dioxane rings. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various ethers or halides .
科学的研究の応用
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol involves its interaction with specific molecular targets. The primary alcohol groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dioxane rings can interact with hydrophobic regions of proteins, affecting their activity and stability .
類似化合物との比較
Similar Compounds
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]diol: Similar structure but lacks the primary alcohol groups.
[Hexane-1,6-diyldi(1,3-dioxane-2,5-diyl)]dimethanol: Shorter carbon chain but similar functional groups.
[Decane-1,10-diyldi(1,3-dioxane-2,5-diyl)]dimethanol: Longer carbon chain with similar functional groups.
Uniqueness
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol is unique due to its specific combination of dioxane rings and primary alcohol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
特性
CAS番号 |
351354-35-3 |
|---|---|
分子式 |
C18H34O6 |
分子量 |
346.5 g/mol |
IUPAC名 |
[2-[8-[5-(hydroxymethyl)-1,3-dioxan-2-yl]octyl]-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C18H34O6/c19-9-15-11-21-17(22-12-15)7-5-3-1-2-4-6-8-18-23-13-16(10-20)14-24-18/h15-20H,1-14H2 |
InChIキー |
MHIZLAHZTJJYIP-UHFFFAOYSA-N |
正規SMILES |
C1C(COC(O1)CCCCCCCCC2OCC(CO2)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

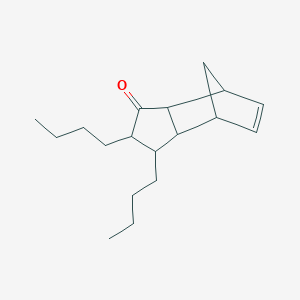
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
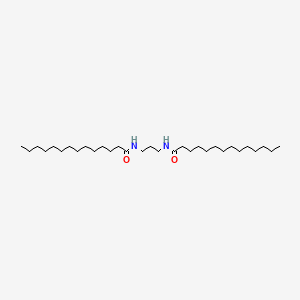
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
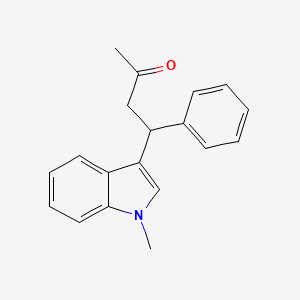
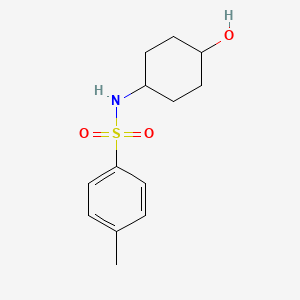
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
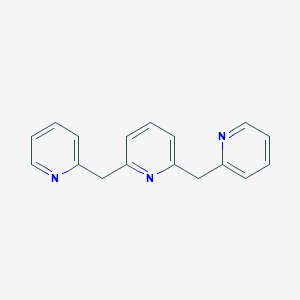
![2,2-Bis(chloromethyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14246077.png)
